Methyl 1-Methyl-L-Tryptophanate Hydrochloride
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Overview
Description
“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a chemical compound that has been used in various applications. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles, as a key starting material for the total synthesis of (−)-ardeemin, and in the synthesis of cyclic peptide-capped gold nanoparticles as drug delivery systems .
Synthesis Analysis
“this compound” can be synthesized using various methods. It has been used as a key starting material for the total synthesis of (−)-ardeemin . It can also be used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc (C [C@H] (N)C (O)=O)c2ccccc12 .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a melting point of 218-220 °C . The specific rotation [a]20/D is 19.5 deg (C=5, MeOH) .Scientific Research Applications
Neuroscience Applications
- Serotonergic System Study : Methyl 1-Methyl-L-Tryptophanate Hydrochloride has been used to study the brain's serotonergic system. It acts as an artificial amino acid and analog of tryptophan, the precursor of serotonin (5-HT), a crucial neurotransmitter in mood regulation. Research indicates that its unidirectional uptake and conversion can determine brain 5-HT synthesis rates, providing insights into normal control of 5-HT synthesis and alterations by drugs in animals and humans (Diksic & Young, 2001).
Immunology and Cancer Research
- IDO Expression in Cancer : Indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme with immune-regulating activities, is crucial in fetal protection, allograft protection, and cancer progression. Clinical trials are evaluating IDO inhibition with 1-methyltryptophan in cancer immunotherapy, suggesting its role in immunosuppression and potential as a therapeutic target (Godin-Ethier et al., 2011).
Metabolic Pathways and Nutritional Sciences
- Tryptophan Metabolism and Agriculture : this compound's precursor, tryptophan, plays a significant role in plant growth and development through its conversion to auxin. Exogenous application of tryptophan can stimulate auxin synthesis, affecting growth and productivity in agricultural crops. Furthermore, tryptophan contains about 14% nitrogen, contributing to crop productivity upon its metabolism (Mustafa et al., 2018).
Psychiatric and Neurological Disorders
- Anorexia Nervosa Hypothesis : A novel perspective on anorexia nervosa (AN) considers the tryptophan-kynurenine pathway. The hypothesis suggests that lower levels of L-kynurenine and kynurenic acid might contribute to AN's clinical manifestations. This theory underlines the need for further research on tryptophan metabolism's role in AN and its potential therapeutic applications (Alberts, Owe-Larsson, & Urbanska, 2023).
Safety and Hazards
“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” should be handled with care. Avoid dust formation and breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Methyl 1-Methyl-L-Tryptophanate Hydrochloride is a derivative of the essential amino acid tryptophan
Mode of Action
It’s known that tryptophan and its derivatives can influence the function of various proteins, enzymes, and receptors in the body .
Biochemical Pathways
Tryptophan and its derivatives are involved in several biochemical pathways. They play a crucial role in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep . Additionally, tryptophan is a precursor to the production of niacin, a vitamin essential for energy metabolism .
Pharmacokinetics
As a derivative of tryptophan, it’s likely to share similar pharmacokinetic properties .
Result of Action
As a derivative of tryptophan, it may influence the function of various proteins, enzymes, and receptors in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the body .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCWWZYETZNJF-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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